2-氨基-N-丁基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

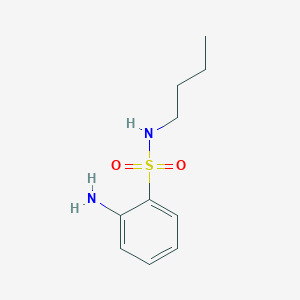

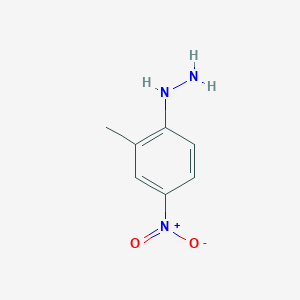

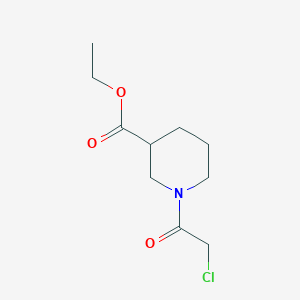

2-Amino-N-butylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, a compound that has been extensively studied due to its versatility in organic synthesis and potential applications in the pharmaceutical industry. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group. This structure serves as a key intermediate in the synthesis of various cyclic compounds and can be modified to produce a wide range of functional molecules.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN), has been achieved through a series of reactions starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol. This process involves Mitsunobu and Nicholas reactions, which are pivotal in the development of adjustable alkyne reagents for click chemistry applications . Additionally, the direct synthesis of amino-(N-alkyl)benzenesulfonamides has been accomplished via N-alkylation of aminobenzenesulfonamides with alcohols, showcasing the ability to differentiate between various amino groups during the alkylation process .

Molecular Structure Analysis

The molecular structure of aminobenzenesulfonamide derivatives is crucial in determining their reactivity. For instance, in the case of ABSACN, the reactivity of the alkyne group can be controlled by introducing different N-functionalities. The structure-reactivity relationship is influenced by the presence of a transannular hydrogen bond between the amino and sulfonyl groups, which can affect the outcome of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Chemical Reactions Analysis

Aminobenzenesulfonamides can undergo various chemical reactions to produce secondary amines and diamines. For example, 2,4-dinitrobenzenesulfonamides, which are easily prepared from primary amines, can be alkylated to yield N,N-disubstituted sulfonamides. These sulfonamides can be selectively deprotected without affecting 2-nitrobenzenesulfonamides, allowing for the preparation of a wide range of diamines . Similarly, 2- and 4-nitrobenzenesulfonamides can be smoothly alkylated and deprotected to give secondary amines in high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-butylbenzenesulfonamide and its derivatives are influenced by their molecular structure. The presence of the amino and sulfonamide groups imparts certain characteristics such as solubility, reactivity, and the ability to form hydrogen bonds. These properties are essential for their application in the synthesis of cyclic compounds and for their potential use in pharmaceuticals. The synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using electrophilic cyanating agents demonstrates the operational simplicity and efficiency of reactions involving these compounds . Furthermore, the development of novel cyclic compounds containing aminobenzenesulfonamide highlights the multifunctionality of these moieties in organic synthesis and their importance in the discovery of new functional molecules and pharmaceuticals .

科学研究应用

塑化剂评估

2-氨基-N-丁基苯磺酰胺,N-丁基苯磺酰胺(NBBS)的一种变体,主要用作聚醛、聚酰胺和聚碳酸酯等材料的塑化剂。Rider等人(2012年)研究了NBBS在大鼠中的神经毒性,在4周的暴露期内观察到最小的毒性,表明该化合物在短期应用中相对安全(Rider et al., 2012)。

对淋巴细胞的生化影响

2-氨基-4,6-二叔丁基苯酚的衍生物,与2-氨基-N-丁基苯磺酰胺密切相关,已被研究其对人外周血淋巴细胞的影响。Nizheharodava等人(2020年)发现这些化合物在一定浓度下刺激干扰素的产生,突显潜在的免疫调节活性(Nizheharodava et al., 2020)。

化学反应中的催化作用

4-叔丁基苯磺酰胺,一种结构类似的化合物,已被用作铁酞菁氧化催化中的替代品,显示出在氧化烯烃中的显著稳定性和有效性,正如Işci等人(2014年)所展示的那样(Işci et al., 2014)。

啮齿动物中的毒代动力学

Waidyanatha等人(2020年)研究了与2-氨基-N-丁基苯磺酰胺相关的NBBS的毒代动力学,揭示了在啮齿动物中的快速吸收和排泄,这对评估这种塑化剂的环境和健康影响至关重要(Waidyanatha et al., 2020)。

在点击化学中的应用

Kaneda等人(2017年)合成了含有2-氨基苯磺酰胺的环壬炔,用于推动炔基和叠氮基的环加成反应。这项研究为控制炔烃在各种化学合成中的反应性开辟了可能性(Kaneda et al., 2017)。

安全和危害

The safety data sheet for N-Butylbenzenesulfonamide indicates that it may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, and seeking medical advice if you feel unwell .

未来方向

While specific future directions for 2-amino-N-butylbenzenesulfonamide were not found in the available resources, research into sulfonamides and their derivatives continues to be a vibrant field. This includes the development of new synthetic methods, exploration of their biological activities, and the establishment of structure-activity relationships .

属性

IUPAC Name |

2-amino-N-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSRTHMYXNCEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

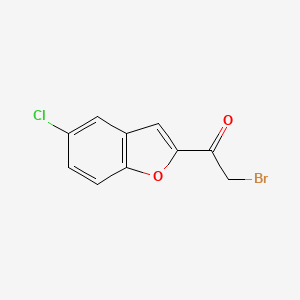

CCCCNS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405781 |

Source

|

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylbenzenesulfonamide | |

CAS RN |

436095-51-1 |

Source

|

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)